1-Monopalmitin

Drug Delivery Efflux Transporter Bioavailability Enhancement

1-Monopalmitin (glyceryl 1-palmitate, C19H38O4, MW 330.51) is a regioisomerically pure, single-chain monoacylglycerol—not a heterogeneous emulsifier blend. Unlike generic E471/distilled monoglycerides, this defined sn-1 palmitoyl species eliminates confounding variables from mixed acyl chains (C16:0, C18:0) and 2-isomer/di-/triacylglycerol contaminants. Measurable differentiation: reduces MRP2 protein by 19% in Caco-2 cells while 1-monostearin has no effect—directly relevant for lipid-based formulations targeting efflux attenuation. MAGL IC50 of 12 μM (2.7× more potent than 1-monomyristin) makes it a precise tool for endocannabinoid enzymology. Lipase Km = 19.35 mmol dm⁻³ enables comparative substrate studies. Essential for HPLC/GC-MS calibration where isomer-specific resolution is required.

Molecular Formula C19H38O4
Molecular Weight 330.5 g/mol
CAS No. 542-44-9
Cat. No. B016481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Monopalmitin
CAS542-44-9
Synonyms1-glyceryl hexadecanoate
1-monohexadecanoyl-rac-glycerol
1-monohexadecanoylglycerol
1-monopalmitin
palmitoyl glycerol
palmitoyl glycerol, (+,-)-isomer
palmitoyl glycerol, hexadecanoic-1-(14)C-labeled cpd, (R)-isomer
rac-1(3)-palmitoyl glycerol
Molecular FormulaC19H38O4
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3
InChIKeyQHZLMUACJMDIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in ethanol and toluene at 50 °C

1-Monopalmitin (CAS 542-44-9): Analytical Reference Standard and Lipid Excipient Candidate


1-Monopalmitin (glyceryl 1-palmitate, C19H38O4, MW 330.51) is a saturated monoacylglycerol composed of a palmitic acid (C16:0) esterified at the sn-1 position of glycerol. It is a white to almost white crystalline powder with a melting point of 73.0–77.0 °C . The compound exhibits extremely low aqueous solubility (calculated 0.012 g/L at 25 °C) but is soluble in methanol, ethanol, DMSO, chloroform, and dichloromethane . As a defined single-species monoacylglycerol, it serves as an analytical reference standard and a component in lipid-based formulations. Its primary relevance for scientific procurement lies in its well-defined regioisomeric identity and chain-length specificity, which distinguish it from mixed monoacylglycerol blends and from analogs with differing fatty acid chain lengths.

Why Generic Monoacylglycerol Blends Cannot Replace Defined 1-Monopalmitin in Research and Analytical Applications


Generic monoacylglycerol emulsifiers (e.g., distilled monoglycerides, E471) are complex mixtures containing variable proportions of 1-monopalmitin, 1-monostearin, and other acyl chain species, along with regioisomeric and di-/triacylglycerol contaminants . Such heterogeneity introduces uncontrolled variables that compromise reproducibility in analytical quantification, enzymatic assays, and mechanism-of-action studies. Critically, 1-monopalmitin exhibits regioisomer-specific functional properties that are absent in 2-monopalmitin or in mixed preparations: differential susceptibility to enzymatic hydrolysis [1], distinct membrane transporter modulation effects relative to 1-monostearin [2], and chain-length-dependent interactions with metabolic enzymes compared to 1-monomyristin and longer-chain analogs [3]. Substituting a generic monoacylglycerol blend for defined 1-monopalmitin therefore risks introducing confounding biological activities, inaccurate calibration, and irreproducible formulation performance. The quantitative evidence below establishes where these differences are measurable and procurement-relevant.

Quantitative Differentiation Evidence for 1-Monopalmitin Versus Structural Analogs and In-Class Compounds


Differential Modulation of MRP2 Protein Expression: 1-Monopalmitin vs. 1-Monostearin in Caco-2 Intestinal Epithelial Cells

In a direct head-to-head comparison conducted in Caco-2 human intestinal epithelial cells, treatment with 1-monopalmitin reduced multidrug resistance-associated protein 2 (MRP2) protein expression by 19% relative to untreated control. In contrast, treatment with the closely related saturated analog 1-monostearin (C18:0) under identical experimental conditions produced no measurable change in MRP2 protein expression (0% reduction) [1]. This functional divergence occurs despite the structural similarity between the two compounds—differing only by two methylene units in the fatty acyl chain—and demonstrates that the C16:0 chain length confers a distinct regulatory effect on this clinically relevant efflux transporter.

Drug Delivery Efflux Transporter Bioavailability Enhancement

Regioisomer-Dependent Enzymatic Hydrolysis Rate: 1-Monopalmitin vs. 2-Monopalmitin in Intestinal Models

In a comparative in vitro study using intestinal segments from adult sheep, 1-monopalmitin underwent appreciable hydrolysis during incubation, with 71% of the compound hydrolyzed in adult sheep intestinal preparations. Under identical experimental conditions, 2-monopalmitin demonstrated substantially greater resistance to enzymatic hydrolysis, with the comparative data showing that glyceride synthesis via the monoglyceride pathway using 2-monopalmitin reached at least 43%, compared to only 26% with 1-monopalmitin [1]. This approximately 1.65-fold difference in metabolic utilization between the two regioisomers reflects the positional specificity of intestinal lipases and isomerases.

Lipid Digestion Enzymatic Hydrolysis Metabolic Stability

Chain-Length-Dependent Monoacylglycerol Lipase (MAGL) Inhibition: 1-Monopalmitin (C16:0) vs. 1-Monomyristin (C14:0)

In a systematic evaluation of acyl chain-length effects on cytosolic monoacylglycerol lipase (MAGL) inhibition, 1-monopalmitin (C16:0) exhibited an IC50 value of 12 μM against the hydrolysis of 2-oleoylglycerol. This represents approximately 2.7-fold greater inhibitory potency compared to its shorter-chain saturated analog 1-monomyristin (C14:0), which demonstrated an IC50 of 32 μM under identical assay conditions [1]. Notably, the fully saturated C20:0 analog (1-monoarachidin) failed to inhibit the enzyme entirely, indicating that the C16 chain length occupies a distinct region of the MAGL structure-activity relationship curve.

Endocannabinoid System MAGL Inhibition Enzyme Assay

Enzyme Affinity Differentiation: Km of 1-Monopalmitin for Organic-Solvent-Soluble Lipase vs. Di- and Triacylglycerols

In a homogeneous solvent system (buffer/tetrahydrofuran, 1:4 v/v) designed to probe lipase active site structural requirements, the Michaelis constant (Km) for 1-monopalmitin with an organic-solvent-soluble lipase was determined to be 19.35 mmol dm⁻³. Under identical conditions, the Km values for structurally related acylglycerols were: 1,2-dipalmitin (11.69 mmol dm⁻³), 1,3-dipalmitin (5.85 mmol dm⁻³), and tripalmitin (5.34 mmol dm⁻³) [1]. The 1.65-fold higher Km for 1-monopalmitin compared to 1,2-dipalmitin, and the 3.6-fold difference relative to tripalmitin, quantitatively demonstrates that acylation position and degree significantly modulate enzyme-substrate affinity.

Enzyme Kinetics Lipase Substrate Specificity Biocatalysis

Antibacterial and Antifungal Activity Divergence: 1-Monopalmitin Derivatives vs. 2-Monopalmitin

In a comparative evaluation of monoacylglycerol derivatives as potential antimicrobial agents, 2-monopalmitin was found to exhibit no detectable antibacterial or antifungal activity in the tested assays. In contrast, the structurally related 1-monomyristin (C14:0 1-MAG) demonstrated high antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, as well as high antifungal activity against Candida albicans, exceeding the positive control [1]. While 1-monopalmitin itself was not directly tested in this study, the data establish a clear pattern of regioisomer-dependent bioactivity where the 1-acyl positional isomer is required for antimicrobial activity, whereas the 2-acyl isomer is inactive.

Antimicrobial Activity Regioisomer Specificity Natural Product Derivative

Bile-Salt Micellar Solubility: 1-Monopalmitin vs. 2-Monopalmitin Under Simulated Intestinal Conditions

Under physiologically relevant in vitro conditions simulating human small-intestinal content (0.15 M Na⁺, pH 6.3, 37 °C in dilute micellar bile-salt solution), 2-monopalmitin exhibits higher solubility than 1-monopalmitin. This differential solubilization is attributed to the lower melting point of the 2-isomer [1]. Furthermore, 1-monopalmitin (melting point ~75 °C) is classified as a high-melting-point monoglyceride that is solubilized as a non-polar solute with much lower micellar solubility compared to lower-melting-point amphiphilic monoglycerides such as 1-monoolein [1]. The study establishes that monoglyceride solubility in bile-salt micelles is chiefly related to melting point, creating a quantifiable distinction between regioisomers and between saturated and unsaturated analogs.

Lipid Solubilization In Vitro Digestion Model Formulation Science

Evidence-Backed Application Scenarios for 1-Monopalmitin in Research and Analytical Procurement


Analytical Reference Standard for Monoacylglycerol Quantification in Complex Lipid Matrices

1-Monopalmitin serves as a defined analytical reference standard for calibrating HPLC, GC, and mass spectrometry methods designed to quantify monoacylglycerol species in biological samples or commercial emulsifier blends. An HPLC method with post-column derivatization demonstrates detection of 0.07 nmol of 1-monopalmitin with a linear calibration range from 0.2 to 121 nmol, enabling precise quantification in natural and commercial products without pretreatment [1]. Its defined regioisomeric identity distinguishes it from mixed monoacylglycerol standards, making it essential for methods requiring isomer-specific resolution [2].

Lipid Excipient Component in Oral Bioavailability Enhancement Formulations Targeting MRP2 Efflux

Based on direct comparative evidence showing that 1-monopalmitin reduces MRP2 protein expression by 19% in Caco-2 intestinal cells while 1-monostearin produces no measurable change [1], 1-monopalmitin is specifically indicated for lipid-based formulation development where attenuation of MRP2-mediated drug efflux is a design objective. This differential activity supports its rational selection over 1-monostearin when formulating MRP2 substrate drugs to enhance intestinal absorption. The compound is suitable for lipid-based drug delivery systems including micelles and liposomal formulations [2].

Monoacylglycerol Lipase (MAGL) Research Tool for Structure-Activity Studies

With a defined IC50 of 12 μM against cytosolic MAGL-mediated 2-oleoylglycerol hydrolysis [1], 1-monopalmitin serves as a structurally characterized tool compound for MAGL enzymology studies. Its 2.7-fold greater potency compared to 1-monomyristin (IC50 = 32 μM) and its contrast with the inactive C20:0 analog establish its utility in chain-length-dependent structure-activity relationship investigations. This makes 1-monopalmitin valuable for researchers studying endocannabinoid system enzymology or developing MAGL-targeted therapeutics.

Lipase Substrate for Biocatalysis Method Development and Enzyme Characterization

1-Monopalmitin provides a well-characterized substrate for lipase enzyme studies, with a defined Km of 19.35 mmol dm⁻³ for organic-solvent-soluble lipase under homogeneous assay conditions [1]. This kinetic parameter, distinguished from Km values for 1,2-dipalmitin (11.69 mmol dm⁻³), 1,3-dipalmitin (5.85 mmol dm⁻³), and tripalmitin (5.34 mmol dm⁻³), enables its use in comparative enzymology studies investigating acyl chain number and positional effects on lipase affinity. Additionally, the compound serves as substrate for monoacylglycerol lipase characterization, with pH optimum established at approximately 8 and demonstrated thermal stability up to 65 °C [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Monopalmitin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.